molecular formula C22H40N2O B8196521 4-(Hexadecyloxy)benzene-1,3-diamine

4-(Hexadecyloxy)benzene-1,3-diamine

Cat. No.: B8196521
M. Wt: 348.6 g/mol
InChI Key: ZMWWYPZBEJOZDX-UHFFFAOYSA-N
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Description

4-(Hexadecyloxy)benzene-1,3-diamine is an organic compound with the molecular formula C22H40N2O and a molecular weight of 348.57 g/mol . This compound is characterized by a benzene ring substituted with a hexadecyloxy group and two amino groups at the 1 and 3 positions. It is primarily used in scientific research and industrial applications .

Preparation Methods

The synthesis of 4-(Hexadecyloxy)benzene-1,3-diamine typically involves the reaction of 4-nitrophenol with hexadecyl bromide to form 4-(hexadecyloxy)nitrobenzene, which is then reduced to 4-(hexadecyloxy)aniline. The final step involves the nitration of 4-(hexadecyloxy)aniline to produce this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Hexadecyloxy)benzene-1,3-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Hexadecyloxy)benzene-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexadecyloxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Hexadecyloxy)benzene-1,3-diamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-hexadecoxybenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-22-17-16-20(23)19-21(22)24/h16-17,19H,2-15,18,23-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWWYPZBEJOZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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